![molecular formula C29H28N2O B12539912 Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]- CAS No. 847830-11-9](/img/structure/B12539912.png)
Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a propanamide group, a phenylmethyl group, and a triphenylmethylamino group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]- typically involves multiple steps, starting with the preparation of the core propanamide structure. This is followed by the introduction of the phenylmethyl and triphenylmethylamino groups through a series of substitution reactions. Common reagents used in these reactions include benzyl chloride, triphenylmethyl chloride, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound purity.
化学反应分析
Types of Reactions
Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl or triphenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.
科学研究应用
Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- Propanamide, N-phenyl-2-[(phenylmethyl)amino]
- N-(4-Hydroxyphenyl)propanamide
- 4’-Hydroxypropionanilide
Uniqueness
Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
847830-11-9 |
|---|---|
分子式 |
C29H28N2O |
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-benzyl-3-(tritylamino)propanamide |
InChI |
InChI=1S/C29H28N2O/c32-28(30-23-24-13-5-1-6-14-24)21-22-31-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,31H,21-23H2,(H,30,32) |
InChI 键 |
QSXGIRHYSKNAKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)CCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
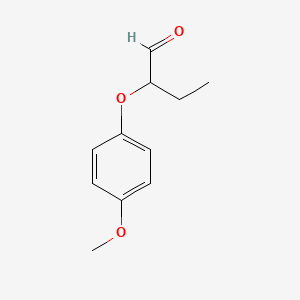
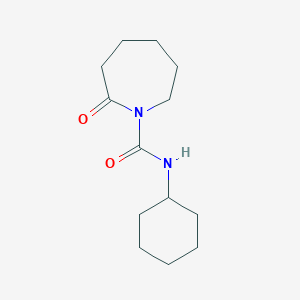
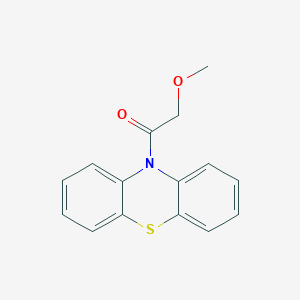
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
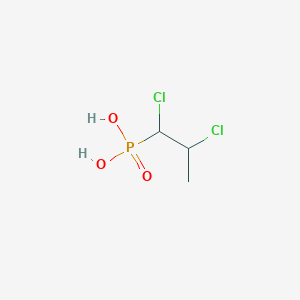
![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)
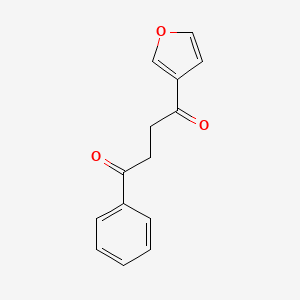
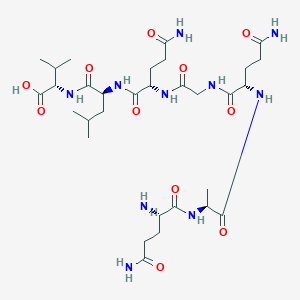
![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)

